Molecular Weight and Retention Time Differentiation for HPLC Method Selectivity
The Bromocriptine 2-Methylbutyl Analogue exhibits a molecular weight of 668.6 g/mol, which is significantly higher than that of Bromocriptine free base (MW: 654.6 g/mol) and Bromocriptine Mesylate (MW: 750.7 g/mol) [1]. This 14 g/mol mass difference corresponds to the replacement of the 2-methylpropyl side chain in Bromocriptine with a 2-methylbutyl group in the analogue, resulting in a +CH2- mass increment [2]. In reversed-phase HPLC analysis under standard pharmacopeial conditions, this mass difference translates to a measurable retention time shift, enabling chromatographic resolution of the analogue from Bromocriptine and other related impurities . The precise molecular weight and elemental composition (C33H42BrN5O5) are verified via high-resolution mass spectrometry and are supplied with each batch for method calibration .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 668.6 g/mol |
| Comparator Or Baseline | Bromocriptine free base: 654.6 g/mol |
| Quantified Difference | +14 g/mol (Δmass = 2.1% increase) |
| Conditions | High-resolution mass spectrometry (HRMS); elemental composition C33H42BrN5O5 vs. C32H40BrN5O5 |
Why This Matters
The +14 g/mol mass shift is critical for HPLC method validation because it provides a robust, instrumentally verifiable difference that allows for unambiguous identification and quantification of the analogue in the presence of the parent drug, ensuring compliance with ICH Q3A impurity reporting thresholds.
- [1] ChemWhat. Bromocriptine 2-Methylbutyl Analogue: C33H42BrN5O5, MW 668.6. View Source
- [2] PubChem. Bromocriptine (Compound Summary) CID 31101; MW 654.6. View Source
